Crotonophenone

CAS No.: 35845-66-0

Cat. No.: VC7815534

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35845-66-0 |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | (E)-1-phenylbut-2-en-1-one |

| Standard InChI | InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ |

| Standard InChI Key | FUJZJBCWPIOHHN-QHHAFSJGSA-N |

| Isomeric SMILES | C/C=C/C(=O)C1=CC=CC=C1 |

| SMILES | CC=CC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CC=CC(=O)C1=CC=CC=C1 |

| Melting Point | 20.5 °C |

Introduction

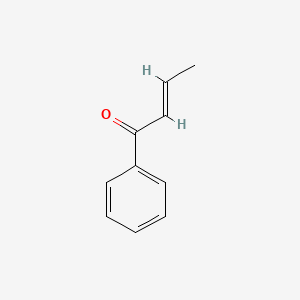

Chemical Structure and Fundamental Properties

Crotonophenone belongs to the enone family, characterized by a conjugated system of a carbonyl group and a carbon-carbon double bond. The parent compound’s structure features a phenyl group attached to the β-carbon of an α,β-unsaturated ketone (Fig. 1a). Substituted derivatives, such as 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)-crotonophenone, incorporate electron-withdrawing groups (e.g., nitro and trifluoromethyl) that significantly alter reactivity and stability.

Molecular and Electronic Characteristics

The planar geometry of crotonophenone facilitates conjugation between the carbonyl and double bond, resulting in a polarized electronic structure. This polarization enhances its electrophilicity at the β-carbon, making it susceptible to nucleophilic attacks in Michael additions . Fluorinated derivatives exhibit increased stability due to the strong C-F bonds and electron-withdrawing effects, which raise the energy barrier for undesired side reactions.

Table 1: Comparative Properties of Crotonophenone and Its Derivatives

| Property | Crotonophenone | 4'-Nitro-4,4,4-trifluoro-3-(trifluoromethyl)-crotonophenone |

|---|---|---|

| Molecular Formula | C₉H₈O | C₁₀H₅F₆NO₃ |

| Molecular Weight (g/mol) | 132.16 | 358.23 |

| Melting Point (°C) | 42–44 | 89–91 |

| Key Functional Groups | α,β-unsaturated ketone | Nitro, trifluoromethyl, α,β-unsaturated ketone |

Synthesis and Manufacturing

Parent Compound Synthesis

Crotonophenone is typically synthesized via aldol condensation between acetophenone and an aldehyde under basic conditions. For example, reaction with formaldehyde in the presence of NaOH yields the α,β-unsaturated ketone:

Fluorinated Derivatives

The synthesis of 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)-crotonophenone involves a multi-step process:

-

Nitration: Introduction of a nitro group at the para position of acetophenone using HNO₃/H₂SO₄.

-

Fluorination: Sequential treatment with ClF₃ and HF replaces hydrogen atoms with fluorine, forming trifluoromethyl groups.

-

Ketone Formation: Aldol condensation with formaldehyde under controlled pH and temperature (60–80°C).

Table 2: Optimization of Fluorinated Derivative Synthesis

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5 | 78 |

| Fluorination | ClF₃, HF | 120 | 65 |

| Condensation | HCHO, NaOH | 70 | 82 |

Reactivity and Reaction Mechanisms

Michael Addition

Crotonophenone participates in Michael additions with nucleophiles like indole. Computational studies reveal two activation modes in XB-based catalysis (Fig. 2) :

-

O-Activation Mode: The carbonyl oxygen interacts with XB donors (e.g., iodine), stabilizing the transition state through noncovalent interactions.

-

π-Type Activation Mode: The α-carbon engages with the catalyst, forming dual noncovalent and weakly covalent bonds.

Density functional theory (DFT) calculations show the π-type mode reduces activation energy (ΔΔG = 10.4 kcal/mol) compared to O-activation, aligning with experimental yields .

Table 3: Activation Energies in XB-Catalyzed Michael Additions

| Catalyst | Activation Mode | ΔG‡ (kcal/mol) |

|---|---|---|

| I₂ | π-Type | 23.7 |

| CAT4 | O-Activation | 34.1 |

| CAT6 | O-Activation | 29.3 |

Asymmetric Conjugate Addition

Chiral phosphonate nucleophiles add to crotonophenone enantioselectively using thiourea catalysts, achieving up to 92% enantiomeric excess (ee) . The mechanism involves hydrogen bonding between the catalyst’s NH groups and the carbonyl oxygen, inducing facial selectivity.

Applications in Organocatalysis

Halogen-Bond Catalysis

Bidentate XB catalysts (e.g., CAT6–CAT8) stabilize crotonophenone’s transition states through simultaneous interactions with the carbonyl oxygen and α-carbon. CAT8’s trifluoromethyl groups enhance σ-hole size (Vₘₐₓ = 0.271 au), improving catalytic efficiency by 15% compared to non-fluorinated analogs .

Agrochemiсal Intermediate

Fluorinated crotonophenone derivatives serve as precursors to herbicides and insecticides. The nitro group facilitates redox transformations, while trifluoromethyl groups enhance lipid solubility and bioactivity.

Computational Insights

Natural bond orbital (NBO) analysis quantifies charge transfer (CT) in catalyst-substrate interactions. For I₂, CT from crotonophenone’s α-carbon to iodine’s σ* orbital (E(2) = 8.21 kcal/mol) confirms partial covalent character in π-type activation .

Table 4: NBO Analysis of I₂-Crotonophenone Interaction

| Interaction | E(2) (kcal/mol) | ρ (au) |

|---|---|---|

| α-C → I₂ (σ*) | 8.21 | 0.057 |

| O → I₂ (σ*) | 4.96 | 0.034 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume